molecular formula C7H13NO4 B13547959 O-(Tetrahydrofuran-3-yl)-L-serine

O-(Tetrahydrofuran-3-yl)-L-serine

Cat. No.: B13547959
M. Wt: 175.18 g/mol
InChI Key: INQLDDDNKPKYBS-GDVGLLTNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(Tetrahydrofuran-3-yl)-L-serine is a synthetic derivative of the amino acid L-serine, modified by the substitution of its hydroxyl group with a tetrahydrofuran (THF) ring. This structural alteration introduces a cyclic ether moiety, which enhances lipophilicity and may influence metabolic stability or receptor interactions.

Properties

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

(2S)-2-amino-3-(oxolan-3-yloxy)propanoic acid

InChI

InChI=1S/C7H13NO4/c8-6(7(9)10)4-12-5-1-2-11-3-5/h5-6H,1-4,8H2,(H,9,10)/t5?,6-/m0/s1

InChI Key

INQLDDDNKPKYBS-GDVGLLTNSA-N

Isomeric SMILES

C1COCC1OC[C@@H](C(=O)O)N

Canonical SMILES

C1COCC1OCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for O-(Tetrahydrofuran-3-yl)-L-serine typically involve large-scale synthesis using the above-mentioned routes, with optimization for yield and purity. The use of catalysts and controlled reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidized Derivatives: Products include hydroxylated and ketone derivatives.

    Reduced Derivatives: Products include alcohols and amines.

    Substituted Derivatives: Products vary widely based on the substituents introduced.

Mechanism of Action

The mechanism of action of O-(Tetrahydrofuran-3-yl)-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrahydrofuran ring provides a rigid scaffold that can enhance binding affinity, while the serine moiety can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of the target proteins, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares O-(Tetrahydrofuran-3-yl)-L-serine with two analogous compounds: 3-Methyl-L-tyrosine and FMOC-O-tert-Butyl-L-serine .

Structural and Physicochemical Properties

Compound Molecular Formula CAS Number Key Structural Features
This compound C₇H₁₃NO₄ Not provided L-serine backbone with THF ring substitution
3-Methyl-L-tyrosine C₁₀H₁₃NO₃ 17028-03-4 Methylated aromatic ring on tyrosine
FMOC-O-tert-Butyl-L-serine C₂₁H₂₃NO₅ Not provided L-serine with FMOC and tert-butyl protection
  • This compound : The THF ring introduces conformational rigidity and increased hydrophobicity compared to unmodified serine. This may enhance membrane permeability or alter enzymatic recognition .
  • FMOC-O-tert-Butyl-L-serine: The bulky FMOC (fluorenylmethyloxycarbonyl) and tert-butyl groups protect the hydroxyl and amino groups during solid-phase peptide synthesis, enabling controlled deprotection .

Key Research Findings and Gaps

  • Structural Advantages : The THF ring in this compound offers unique stereoelectronic properties compared to linear alkyl or aromatic substituents in analogs like 3-Methyl-L-tyrosine. This could enhance target selectivity in drug design .
  • Synthetic Utility : Unlike FMOC-O-tert-Butyl-L-serine, which is designed for peptide synthesis, the THF-modified serine may serve broader applications in glycobiology or prodrug development.
  • Data Limitations : Direct comparative studies on pharmacokinetics, stability, or biological activity are absent in the provided evidence. Further research is needed to validate theoretical advantages.

Q & A

Basic Research Questions

Q. What methods are recommended for synthesizing O-(Tetrahydrofuran-3-yl)-L-serine with high enantiomeric purity?

  • Methodological Answer : Synthesis can be achieved via alkylation of L-serine using tetrahydrofuran derivatives under controlled conditions. Key steps include:

  • Protection of amino groups : Use tert-butoxycarbonyl (Boc) or similar protecting groups to prevent side reactions .
  • Solvent selection : Tetrahydrofuran (THF) is effective as a reaction medium due to its ability to stabilize intermediates and enhance reaction efficiency .
  • Purification : Column chromatography with hexane/ethyl acetate gradients or chiral stationary phases ensures enantiomeric purity (>97% achievable) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine multiple analytical techniques:

  • Chiral HPLC : Use Sumichiral columns (e.g., OA-2500S) to resolve enantiomers, with reproducibility validated by within-day CV <2.1% and between-day CV <6.6% .
  • NMR spectroscopy : Compare observed chemical shifts (e.g., δ 3.8–4.2 ppm for tetrahydrofuran protons) with computational predictions (DFT models) to confirm stereochemistry .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ expected for C₇H₁₃NO₄) .

Q. What analytical techniques are critical for quantifying this compound in complex matrices like biological fluids?

  • Methodological Answer :

  • Chiral LC-MS/MS : Achieves limits of quantification (LOQ) as low as 0.3 µmol/L for serine derivatives in cerebrospinal fluid (CSF) .
  • Sample preparation : Use protein precipitation or solid-phase extraction to minimize matrix interference. Recovery rates of ~87% are attainable with optimized protocols .

Advanced Research Questions

Q. How can discrepancies in enantiomeric purity during chiral HPLC analysis be resolved?

  • Methodological Answer :

  • Column optimization : Test alternative chiral columns (e.g., Chiralpak IG-U) to improve resolution .
  • Mobile phase adjustment : Vary ratios of polar organic modifiers (e.g., methanol/acetonitrile) to enhance peak separation .
  • Temperature control : Operate columns at 25–30°C to reduce retention time variability .

Q. What strategies mitigate competing side reactions during the alkylation of L-serine with tetrahydrofuran derivatives?

  • Methodological Answer :

  • Regioselective protection : Temporarily block hydroxyl or carboxyl groups on L-serine to direct reactivity toward the tetrahydrofuran moiety .
  • Catalytic conditions : Use sodium cyanoborohydride (NaBH₃CN) under mildly acidic conditions (pH 4.0) to favor selective reductive amination .

Q. How can computational models predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular docking : Screen against serine/threonine kinase active sites using software like AutoDock Vina. The tetrahydrofuran ring’s oxygen may form hydrogen bonds with catalytic residues .
  • Molecular dynamics (MD) simulations : Assess binding stability in aqueous environments (e.g., 100-ns trajectories in GROMACS) to identify persistent interactions .

Q. How to resolve discrepancies between theoretical and observed NMR shifts in this compound?

  • Methodological Answer :

  • DFT calculations : Optimize 3D structures using Gaussian09 at the B3LYP/6-311+G(d,p) level to predict shifts. Compare with experimental data (e.g., δ 4.1 ppm for C3-H in tetrahydrofuran) .
  • Solvent effects : Account for solvent polarity in simulations (e.g., DMSO vs. CDCl₃) using the polarizable continuum model (PCM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.